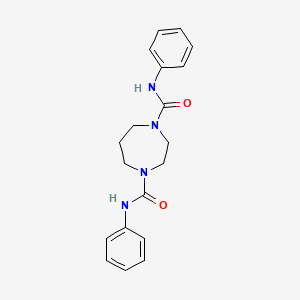
N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide” is a chemical compound with the formula C19H22N4O2 . It is a derivative of 1,4-diazepine, which is a core element in the structure of benzodiazepines and thienodiazepines .
Molecular Structure Analysis
The molecular weight of “N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide” is 338.41 . Unfortunately, specific details about its linear structure formula and InChI Key are not available .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide derivatives have been explored for their potential in cancer treatment. For instance, novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives have demonstrated promising anticancer activity. Specifically, a derivative, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showed significant activity with an IC50 value of 18 µM in a B-cell leukemic cell line, suggesting its potential as an anticancer agent (Teimoori et al., 2011).
Antimicrobial Applications
N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide derivatives have also been researched for antimicrobial properties. The synthesis of benzo-(5,6-e)-1,3-diphenyl-2-arylimino-(1,3)-diazepine-4,7-dione hydrochlorides, for instance, has shown potential for combating both gram-positive and gram-negative microorganisms (Kharate et al., 2012).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, diazepane derivatives, including those related to N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide, play a crucial role. They have been used in catalytic methods for carbene transformations, demonstrating their significance in developing new synthetic methods and understanding mechanistic aspects of catalytic processes (Doyle, 1987).
Structural Analysis and Drug Design
Structural analysis of diazepane derivatives has been crucial for understanding their pharmacological properties and designing new drugs. For example, the molecular structures of diphenylhydantoin and diazepam, drugs with diazepane structures, have been analyzed to understand their anticonvulsant activity, providing insights into potential receptor sites (Camerman & Camerman, 1970).
Crystal Structures and Docking Studies
Crystal structure analysis and docking studies of diazepane derivatives, like those related to N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide, have been carried out to explore their potential as drug molecules. These studies provide valuable insights into the molecular interactions and stability of these compounds, aiding in the development of new therapeutic agents (Velusamy et al., 2015).
Safety and Hazards
Safety precautions for handling “N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and kept in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-N,4-N-diphenyl-1,4-diazepane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSCVPIVGWUSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2897156.png)
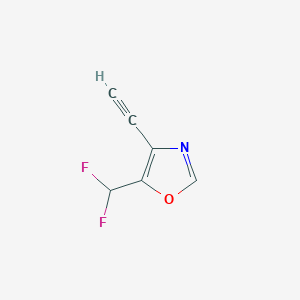

![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)
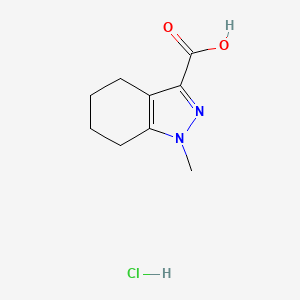
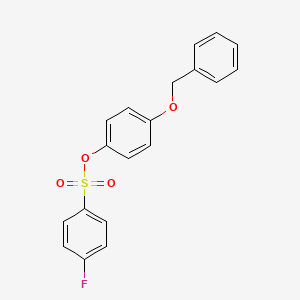
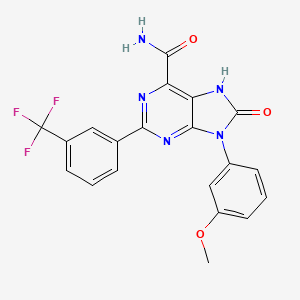
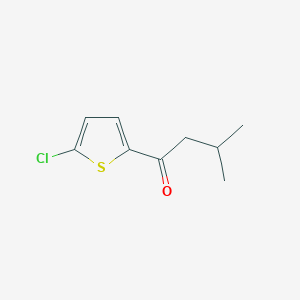

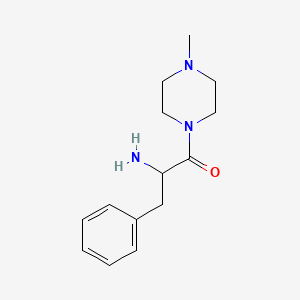
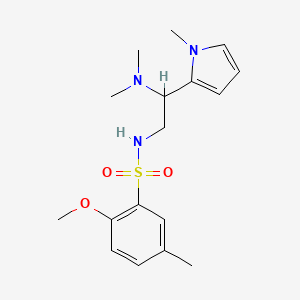
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)